3-Cyanomethyl-2,4,6-trimethylaniline
Description
Historical Trajectory and Initial Reports on Substituted Aniline (B41778) Derivatives in Chemical Research
The study of substituted aniline derivatives is deeply rooted in the history of modern organic chemistry, which began with the isolation of aniline itself. Aniline was first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo, and he named it Crystallin. wikipedia.orgacs.org Subsequently, Friedlieb Runge isolated it from coal tar in 1834 and named it kyanol. wikipedia.org It was not until 1843 that August Wilhelm von Hofmann demonstrated that these separately discovered substances were identical, establishing the compound's identity and naming it aniline. montrealgazette.com
The initial breakthrough that propelled aniline and its derivatives to the forefront of chemical research was the accidental synthesis of the first synthetic dye, mauveine, by William Henry Perkin, a student of Hofmann, in 1856. wikipedia.org This discovery launched the synthetic dye industry and spurred intensive investigation into the reactions of aniline. montrealgazette.comresearchgate.net Chemists in Germany, in particular, capitalized on aniline chemistry, leading to the creation of a massive dye industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) having their origins in this era. wikipedia.orgmontrealgazette.com
Beyond dyes, the late 19th and early 20th centuries saw the emergence of aniline derivatives in medicine. Acetanilide, a simple derivative, was one of the first synthetic analgesics, marking the entry of these compounds into pharmaceuticals. nbinno.com This pioneering application paved the way for the development of sulfa drugs, the first class of antibacterial agents, which were derived from an aniline-based dye. montrealgazette.com This historical progression underscores the foundational role of substituted anilines as versatile intermediates in both industrial and medicinal chemistry. researchgate.net
| Key Historical Milestone | Year | Researcher/Event | Significance |
| First Isolation of Aniline | 1826 | Otto Unverdorben | Isolated "Crystallin" from indigo. wikipedia.orgacs.org |
| Isolation from Coal Tar | 1834 | Friedlieb Runge | Isolated "Kyanol". wikipedia.org |
| Unification of Identity | 1843 | A. W. von Hofmann | Proved "Crystallin" and "Kyanol" were the same compound, named aniline. montrealgazette.com |
| Synthesis of Mauveine | 1856 | William Henry Perkin | Accidental discovery of the first synthetic dye, launching the industry. wikipedia.org |
| First Aniline-based Drug | Late 1800s | - | Introduction of Acetanilide as a synthetic analgesic. nbinno.com |
| Development of Sulfa Drugs | 1930s | Gerhard Domagk | Discovery of antibacterial properties of a sulfamidochrysoidine dye. montrealgazette.com |
Strategic Importance of Cyanomethyl and Trimethylaniline Moieties in Contemporary Organic Synthesis
The hypothetical structure of 3-Cyanomethyl-2,4,6-trimethylaniline combines two functional components that are of significant strategic value in modern organic synthesis: the cyanomethyl group (-CH₂CN) and the 2,4,6-trimethylaniline (B148799) (mesidine) scaffold.
The cyanomethyl group is a highly versatile functional unit. nih.gov Its utility stems from the reactivity of the nitrile (-C≡N), which can be transformed into a wide array of other functional groups. For instance, nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to amides, esters, and various heterocycles. researchgate.netdicp.ac.cn This synthetic flexibility makes the cyanomethyl group a valuable building block for constructing complex molecules. dicp.ac.cn Furthermore, the cyanomethyl moiety is found in various bioactive compounds and pharmaceuticals. researchgate.net In some synthetic contexts, it can also serve as a protecting group for hydroxyls, demonstrating its broad utility. rsc.org
The 2,4,6-trimethylaniline moiety , also known as mesidine, offers a unique combination of steric and electronic properties. thrivegroupltd.com The three methyl groups positioned ortho and para to the amino group provide significant steric bulk, which can direct reactions to specific sites and stabilize reactive intermediates. thrivegroupltd.com Electronically, the methyl groups are electron-donating, which increases the nucleophilicity of the amino group and the electron density of the aromatic ring. thrivegroupltd.com This scaffold is a critical intermediate in the synthesis of specialty chemicals, including agrochemicals, dyes, and active pharmaceutical ingredients (APIs). thrivegroupltd.comguidechem.com A prominent application is in coordination chemistry, where it serves as a precursor to bulky ligands for transition metal catalysts, such as the N-heterocyclic carbene (NHC) ligands (e.g., IMes) found in second-generation Grubbs' catalysts for olefin metathesis. wikipedia.org
| Moiety | Key Synthetic Attributes | Primary Applications |
| Cyanomethyl (-CH₂CN) | - Convertible to amines, carboxylic acids, amides, etc. researchgate.netdicp.ac.cn- Serves as a versatile building block. dicp.ac.cn- Can function as a protecting group. rsc.org | - Synthesis of pharmaceuticals and bioactive molecules. researchgate.net- Precursor for complex molecular scaffolds. nih.gov |
| 2,4,6-Trimethylaniline | - Provides steric hindrance. thrivegroupltd.com- Electron-donating methyl groups enhance reactivity. thrivegroupltd.com- Stabilizes reactive intermediates. | - Precursor for bulky ligands in catalysis (e.g., Grubbs' catalyst). wikipedia.org- Intermediate for dyes, agrochemicals, and APIs. thrivegroupltd.comguidechem.comnbinno.com |
Overview of Current Academic Research Trajectories for Aromatic Amines Bearing Nitrile Functionality
Current research on aromatic amines that also contain a nitrile group is diverse, spanning catalysis, materials science, and medicinal chemistry. A significant area of focus is the development of efficient and selective methods for the synthesis of these bifunctional molecules and their subsequent transformations.
One major research trajectory involves the catalytic reduction of the nitrile group in cyano-substituted anilines to produce diamines. The conversion of nitriles to primary amines is a fundamental transformation, but traditional methods often require harsh reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which can have poor selectivity and generate significant waste. nih.gov Consequently, contemporary research is heavily invested in developing homogeneous and heterogeneous catalytic systems for the hydrogenation of nitriles under milder conditions, offering a more atom-economical and environmentally benign route to valuable amine products. nih.govresearchgate.net
Another active area of research is the use of the nitrile group as a directing group in C-H activation and functionalization reactions. The ability of the cyano group to coordinate with transition metals allows for the selective modification of C-H bonds at positions ortho to the nitrile, providing a powerful strategy for building molecular complexity from simple aromatic precursors. nih.gov This approach enables the installation of new functional groups with high regioselectivity.
Furthermore, aromatic amines containing nitrile groups are being explored as monomers for advanced polymers and materials. The incorporation of polar cyano groups can influence the physical and electronic properties of polymeric materials, making them suitable for applications such as hydrogels with specific ion-binding capabilities. acs.org In medicinal chemistry, the aniline motif is present in a large number of drugs, while the nitrile group can act as a key pharmacophore or a metabolic blocking group. acs.orgcresset-group.com Therefore, the synthesis of novel cyano-functionalized anilines remains a pertinent goal for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(3-amino-2,4,6-trimethylphenyl)acetonitrile |
InChI |
InChI=1S/C11H14N2/c1-7-6-8(2)11(13)9(3)10(7)4-5-12/h6H,4,13H2,1-3H3 |
InChI Key |
KYBDCROULUUUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC#N)C)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Development for 3 Cyanomethyl 2,4,6 Trimethylaniline
Retrosynthetic Analysis and Key Disconnections for the 3-Cyanomethyl-2,4,6-trimethylaniline Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process is achieved by breaking key bonds and converting functional groups, a process known as a "transform," which is the reverse of a synthetic reaction. wikipedia.orgimperial.ac.uk For the this compound scaffold, two primary disconnections are logical starting points for devising synthetic routes.
Key Disconnections:
C-N Bond Disconnection: The bond between the aromatic ring and the amine group can be disconnected. This suggests a synthesis route where the amino group is introduced onto a pre-existing 3-cyanomethyl-2,4,6-trimethylphenyl ring. This approach points towards modern catalytic C-N cross-coupling reactions or classical methods like the reduction of a nitro group.
C-C Bond Disconnection: The bond between the aromatic ring and the cyanomethyl group (-CH₂CN) can be disconnected. This strategy implies starting with a 2,4,6-trimethylaniline (B148799) (mesidine) core and subsequently introducing the cyanomethyl group, likely through an electrophilic aromatic substitution reaction.
These disconnections lead to two main strategic approaches:
Strategy A (C-N Disconnection): Begin with a substituted mesitylene (B46885) derivative and form the aniline (B41778) late in the synthesis.
Strategy B (C-C Disconnection): Begin with 2,4,6-trimethylaniline and introduce the cyanomethyl functionality.
**2.2. Classical Approaches to the Synthesis of the this compound Core Structure
Classical synthetic methods provide foundational and often cost-effective routes to complex molecules by leveraging well-established reaction types.
This approach typically starts with a readily available precursor like mesitylene (1,3,5-trimethylbenzene) or its derivative, 2,4,6-trimethylaniline. The amino group of aniline is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org However, the existing methyl groups at positions 2, 4, and 6 sterically hinder the ortho positions (2 and 6) and block the para position (4), directing incoming electrophiles to the meta positions (3 and 5).
A plausible synthetic pathway involves the chloromethylation of N-acetyl-2,4,6-trimethylaniline. The acetylation step protects the amine and moderates its reactivity. This is followed by the introduction of the cyano group via nucleophilic substitution with a cyanide salt, and subsequent deprotection to yield the final product.
Table 1: Key Aromatic Substitution Strategies
| Step | Reaction Type | Reagents | Purpose |
|---|---|---|---|
| 1 | Protection | Acetic anhydride | Protects the amine group and moderates its activating effect. |
| 2 | Chloromethylation | Paraformaldehyde, HCl, ZnCl₂ | Installs a -CH₂Cl group at the meta position (electrophilic aromatic substitution). |
| 3 | Cyanation | NaCN or KCN in DMSO | Replaces the chloride with a cyanide group via nucleophilic substitution (Sₙ2). |
Functional Group Interconversion (FGI) is the process of converting one functional group into another without altering the carbon skeleton. imperial.ac.uk This strategy is vital if a direct cyanomethylation is not feasible. A common precursor to a cyanomethyl group is a hydroxymethyl (-CH₂OH) or an aldehyde (-CHO) group attached to the 2,4,6-trimethylaniline core.
Pathway via Hydroxymethyl Precursor:
Formylation: The 2,4,6-trimethylaniline ring can be formylated using a Vilsmeier-Haack reaction to introduce a -CHO group.
Reduction: The aldehyde is reduced to a primary alcohol (-CH₂OH) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Halogenation: The alcohol is converted into a more reactive alkyl halide (-CH₂Cl or -CH₂Br), often using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). vanderbilt.edu
Cyanation: The resulting halide undergoes nucleophilic substitution with sodium cyanide to yield the cyanomethyl group. vanderbilt.edu
Table 2: Comparison of FGI Methods for Cyanomethyl Group Synthesis
| Precursor Group | Conversion Steps | Reagents | Key Advantage |
|---|---|---|---|
| Aldehyde (-CHO) | 1. Reduction2. Halogenation3. Cyanation | 1. NaBH₄2. SOCl₂3. NaCN | Utilizes well-established and high-yielding reactions. |
| Carboxylic Acid (-COOH) | 1. Reduction2. Halogenation3. Cyanation | 1. LiAlH₄2. PBr₃3. NaCN | Suitable if the carboxylic acid derivative is more accessible. |
Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones) and an ammonia (B1221849) source, via an intermediate imine. wikipedia.org This one-pot process is widely used in green chemistry due to its efficiency and mild conditions. wikipedia.org
To apply this strategy for this compound, a ketone precursor such as (3-acetyl-2,5-dimethylphenyl)acetonitrile would be required. However, a more direct application involves the synthesis of the core aniline ring itself. For instance, 2,4,6-trimethylaniline is commercially prepared by the nitration of mesitylene to form 2,4,6-trimethyl nitrobenzene, followed by reduction. wikipedia.orggoogle.comchemicalbook.com The reduction of the nitro group is a form of amination.
For the target molecule specifically, if a suitable ketone or aldehyde precursor like 3-(2-oxoethyl)-2,4,6-trimethylbenzonitrile could be synthesized, it could undergo reductive amination with ammonia.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics | pH Conditions |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for the iminium ion over the carbonyl group. Highly toxic byproducts. harvard.edu | Weakly acidic (pH 6-7) harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, tolerates a wide range of functional groups, and does not release cyanide salts. harvard.edu | Often used with acetic acid. harvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | Uses catalysts like Palladium, Platinum, or Nickel. Can be highly efficient. wikipedia.org | Neutral or weakly acidic. |
**2.3. Modern and Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and atom economy.
Transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. acs.orgnih.gov These reactions typically couple an aryl halide or triflate with an amine in the presence of a transition metal catalyst (commonly palladium, nickel, or copper) and a base. nih.govresearchgate.net
This strategy aligns with the C-N bond disconnection approach. The synthesis would involve:
Preparation of the Aryl Halide: Synthesis of a precursor like 3-bromo-2,4,6-trimethylphenylacetonitrile. This could be achieved by brominating 2,4,6-trimethylphenylacetonitrile.
C-N Coupling: Coupling the aryl bromide with an ammonia surrogate (e.g., benzophenone (B1666685) imine followed by hydrolysis, or using ammonia directly under specific conditions) using a suitable catalyst system.
Nickel-based catalysts have emerged as a more cost-effective alternative to palladium for these transformations. researchgate.net Recent advancements have even demonstrated nickel-catalyzed photoredox reactions that are effective for C-N bond formation. nih.gov
Table 4: Comparison of Catalysts for C-N Cross-Coupling
| Metal Catalyst | Common Ligands | Advantages | Disadvantages |
|---|---|---|---|
| Palladium (Pd) | Buchwald-type phosphine (B1218219) ligands (e.g., XPhos, SPhos) | High efficiency, broad substrate scope, well-understood mechanisms. researchgate.net | High cost and relative scarcity. researchgate.net |
| Nickel (Ni) | Pincer ligands, bipyridines, NHCs | Lower cost, earth-abundant, effective for challenging substrates like aryl chlorides. nih.govresearchgate.net | Can be more sensitive to reaction conditions; mechanisms can be complex. |
Modern and Advanced Synthetic Strategies for this compound Derivatives
Multicomponent Reaction (MCR) Strategies Incorporating Precursors for this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While a direct MCR for the synthesis of this compound has not been extensively reported, the strategic incorporation of its precursors into known MCR frameworks presents a promising avenue for its efficient construction.
One potential strategy involves the use of a precursor such as 3-halo-2,4,6-trimethylaniline in a transition-metal-catalyzed MCR. For instance, a palladium-catalyzed MCR could potentially couple the haloaniline with a cyanide source and a suitable one-carbon component to introduce the cyanomethyl group in a single step. The development of such a process would depend on the careful selection of catalysts and reaction conditions to ensure compatibility between the different reactants and to control regioselectivity.
Furthermore, MCRs that generate substituted pyridines and other heterocyclic systems from anilines are well-documented. nih.gov For example, the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally uses ammonia, can be adapted to employ anilines as the nitrogen source. nih.gov While this does not directly yield the target molecule, it demonstrates the feasibility of incorporating functionalized anilines into complex MCRs. A hypothetical MCR could be envisioned where 2,4,6-trimethylaniline, a cyanide source, and a suitable electrophile are combined to construct the cyanomethylated product.
Another approach could involve a photoinduced carbonylative multicomponent reaction. Recent studies have shown that anilines can participate in four-component reactions with aryl aldehydes, carbon monoxide, and another nucleophile to generate α-aminoketones under mild, photoinduced conditions. rsc.org By adapting this methodology, a precursor to the cyanomethyl group could potentially be incorporated, leading to a streamlined synthesis. The exploration of such novel MCRs remains a fertile ground for research in the synthesis of complex anilines like this compound.
Chemo-, Regio-, and Stereoselective Syntheses of Related Analogs
The synthesis of this compound hinges on the ability to selectively functionalize the 3-position of the 2,4,6-trimethylaniline core. The synthesis of key precursors, such as 3-halo-2,4,6-trimethylanilines, is therefore of paramount importance and requires a high degree of chemo- and regioselectivity.
The direct halogenation of 2,4,6-trimethylaniline presents a regioselectivity challenge due to the activating nature of the amino group and the methyl substituents, which direct electrophilic substitution to the ortho and para positions. However, the 2, 4, and 6 positions are already substituted, which simplifies the regiochemical outcome. Electrophilic halogenation would be expected to occur at the remaining unsubstituted positions (3 and 5). The selective mono-halogenation at the 3-position can be achieved by careful control of reaction conditions, such as the choice of halogenating agent and solvent. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an aniline catalyst can provide a highly reactive yet selective source of electrophilic halogen. nih.gov The commercially available compound, 3-Bromo-2,4,6-trimethylaniline, serves as a testament to the feasibility of this selective halogenation.
Once the 3-halo-2,4,6-trimethylaniline precursor is obtained, the introduction of the cyanomethyl group can be envisioned through several pathways. A common method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides. nih.gov This reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide. nih.govgoogle.com The reaction conditions can be tuned to achieve high yields and functional group tolerance.
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | DMAc | 120 | nih.gov |
| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMAP (additive) | Mild | organic-chemistry.org |
| Pd(0) Nanoparticles | K₄[Fe(CN)₆] | - | - | organic-chemistry.org |
Alternatively, a direct cyanomethylation of the 3-halo-2,4,6-trimethylaniline could be explored, although this is generally a more challenging transformation. Research into stereoselective synthesis would become relevant if chiral centers were to be introduced into the molecule, for example, by modifying the cyanomethyl group.
Implementation of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed with these principles in mind, from the choice of starting materials to the reaction conditions and work-up procedures.
A key aspect of a green synthesis is the use of catalytic rather than stoichiometric reagents. The proposed palladium-catalyzed cyanation of 3-halo-2,4,6-trimethylaniline aligns with this principle, as only a small amount of catalyst is required. nih.gov Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, can simplify catalyst recovery and reuse, further enhancing the green credentials of the process. organic-chemistry.org The use of less toxic cyanide sources, like potassium ferrocyanide, is also a significant improvement over more hazardous reagents like sodium or potassium cyanide. google.com
The choice of solvent is another critical factor. Ideally, the synthesis would be performed in water or a biodegradable solvent, or even under solvent-free conditions. While many cross-coupling reactions require organic solvents, research into performing these reactions in aqueous media or neoteric solvents is an active area of investigation.
Continuous flow synthesis offers a promising green alternative to traditional batch processing. In a flow reactor, reactants are continuously pumped through a heated tube or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This often leads to higher yields, improved safety, and easier scalability. The synthesis of aniline compounds has been successfully demonstrated in continuous flow systems. x-mol.com A potential flow process for this compound could involve the in-line generation of a reactive intermediate followed by immediate reaction, minimizing the handling of hazardous materials.
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Catalysis | Use of palladium or other transition metal catalysts for the cyanation step. |
| Safer Solvents and Auxiliaries | Exploration of aqueous reaction media or biodegradable solvents. |
| Design for Energy Efficiency | Use of continuous flow synthesis to minimize energy consumption. |
| Use of Renewable Feedstocks | While not directly applicable to the core structure, ancillary reagents could be derived from renewable sources. |
| Reduce Derivatives | Development of a direct C-H cyanomethylation would avoid the need for a pre-functionalized halo-aniline. |
| Real-time Analysis for Pollution Prevention | Integration of in-line analytical techniques in a continuous flow setup. |
By integrating these green chemistry principles, the synthesis of this compound can be developed in a manner that is not only efficient and selective but also environmentally responsible.
Mechanistic Investigations and Reaction Pathways of 3 Cyanomethyl 2,4,6 Trimethylaniline
Reactivity of the Aromatic Ring in 3-Cyanomethyl-2,4,6-trimethylaniline
The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic and steric effects of its five substituents: an amino group, three methyl groups, and a cyanomethyl group. These groups collectively influence the electron density of the ring and determine the feasibility and regioselectivity of aromatic substitution reactions.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. The rate and position of the electrophilic attack are governed by the nature of the substituents already present on the ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directors. wikipedia.org
In this compound, the substituents exert competing and cooperative influences:
Amino Group (-NH₂): The amino group is a powerful activating group. researchgate.net Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring much more nucleophilic and reactive towards electrophiles. doubtnut.com It is a strong ortho-, para-director.
Methyl Groups (-CH₃): Alkyl groups, such as methyl, are activating groups that donate electron density primarily through an inductive effect. cognitoedu.org They stabilize the carbocation intermediate (arenium ion) formed during electrophilic attack. Methyl groups are classified as ortho-, para-directors. organicchemistrytutor.com
Cyanomethyl Group (-CH₂CN): The cyanomethyl group's effect is primarily inductive. The methylene (B1212753) (-CH₂) spacer prevents the cyano group's resonance effect from directly influencing the ring. However, the electronegative cyano group exerts a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the ring. This makes the cyanomethyl group a deactivating, meta-directing substituent. masterorganicchemistry.com
The combined directing effects of these substituents determine the position of any subsequent electrophilic attack.
| Substituent Group | Position | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| -NH₂ (Amino) | 1 | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | 2 | Activating | Ortho, Para |
| -CH₂CN (Cyanomethyl) | 3 | Deactivating (Inductive) | Meta |
| -CH₃ (Methyl) | 4 | Activating | Ortho, Para |
| -CH₃ (Methyl) | 6 | Activating | Ortho, Para |
Predicted Substitution Pattern: In the structure of this compound, positions 1, 2, 3, 4, and 6 are occupied. The only available position for substitution is the C5 carbon. The powerful activating and ortho-, para-directing effects of the amino group at C1 and the methyl groups at C2, C4, and C6 create a highly electron-rich ring. Although the cyanomethyl group at C3 has a deactivating influence, the overwhelming electron-donating nature of the other four substituents strongly activates the ring for electrophilic attack. Consequently, electrophilic aromatic substitution is predicted to occur exclusively at the C5 position.
Nucleophilic aromatic substitution (SNAr) is significantly less common than electrophilic substitution and generally requires specific conditions. The reaction mechanism typically involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group. cognitoedu.org
The aromatic ring of this compound is highly electron-rich due to the strong electron-donating effects of the amino group and three methyl groups. These activating groups make the ring a poor substrate for nucleophilic attack. While the cyanomethyl group is electron-withdrawing, its influence is insufficient to overcome the powerful activating effects of the other substituents. Furthermore, the molecule lacks a conventional leaving group (like a halide) at any position. For these reasons, the potential for this compound to undergo nucleophilic aromatic substitution is considered to be extremely low under standard conditions.
Reactivity of the Aniline (B41778) Amine Group in this compound
The primary amine (-NH₂) group is a key functional center, and its reactivity is influenced by both electronic effects from the ring and steric hindrance from adjacent substituents.
The basicity of anilines is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. Compared to aliphatic amines, anilines are significantly weaker bases because the lone pair is delocalized into the aromatic π-system, reducing its availability. doubtnut.com The basicity is quantified by the pKₐ of its conjugate acid (anilinium ion).
The parent compound for this analysis is 2,4,6-trimethylaniline (B148799) (mesidine), which has a reported pKₐ of 4.38. ulethbridge.ca The presence of three electron-donating methyl groups makes it slightly more basic than aniline (pKₐ ≈ 4.6).
In this compound, the cyanomethyl group at the meta position influences basicity through its inductive effect. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity of the aniline. researchgate.netyoutube.com Therefore, the pKₐ of this compound is expected to be lower than that of 2,4,6-trimethylaniline.
| Compound | Relevant Substituent Effects | pKₐ of Conjugate Acid |
|---|---|---|
| Aniline | Baseline (Resonance Delocalization) | ~4.6 |
| 2,4,6-Trimethylaniline | +I effect of 3x -CH₃ groups | 4.38 ulethbridge.ca |
| This compound | +I effect of 3x -CH₃ groups; -I effect of meta -CH₂CN | Predicted to be < 4.38 |
The nitrogen atom of the aniline group can act as a nucleophile, participating in N-alkylation and N-acylation reactions. In this compound, this reactivity is sterically hindered by the two methyl groups at the ortho positions (C2 and C6). However, these reactions are still feasible. For instance, studies have shown that 2,4,6-trimethylaniline can undergo N-methylation with methanol (B129727) in the presence of an Iridium(III) catalyst to yield 2,4,6-trimethyl-N-methylaniline. journaleras.com This indicates that despite the steric bulk, the amine is sufficiently nucleophilic to react with alkylating agents, often requiring specific catalysts or conditions.
N-acylation, the reaction with an acyl halide or anhydride, is a common transformation for anilines. This reaction converts the highly activating amino group into a moderately activating N-acyl group. This modification is often used strategically in multi-step syntheses to reduce the reactivity of the aromatic ring and prevent over-substitution during subsequent electrophilic aromatic substitution reactions. researchgate.net The resulting amide can later be hydrolyzed back to the amine. Given the known reactivity of sterically hindered anilines, N-acylation of this compound is expected to proceed, likely requiring forcing conditions or specific reagents to overcome the steric hindrance.
Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
2,4,6-Trimethylaniline is frequently used as a substrate for the synthesis of Schiff base ligands. organicchemistrytutor.com It has been shown to react with various aldehydes, such as 4-methoxybenzaldehyde (B44291) and 2,4-dimethoxybenzaldehyde, in ethanol (B145695) to form the corresponding imines in high yield. organicchemistrytutor.com The cyanomethyl group at the meta-position in this compound is not expected to sterically interfere with the approach of an aldehyde to the amine group. Therefore, it is predicted that this compound will readily undergo condensation with a variety of carbonyl compounds to form the corresponding Schiff bases.
Reactivity of the Cyanomethyl Moiety in this compound
Detailed experimental studies specifically investigating the reactivity of the cyanomethyl moiety in this compound are not extensively documented in publicly available scientific literature. However, the reactivity can be inferred from the well-established chemical principles governing the behavior of the cyanomethyl and aniline functional groups.
Nucleophilic Character of the Alpha-Carbon and Related Condensation Reactions
The alpha-carbon of the cyanomethyl group (the carbon atom adjacent to the cyano group) in this compound possesses a nucleophilic character. This is due to the electron-withdrawing nature of the nitrile group, which acidifies the protons on the alpha-carbon. In the presence of a suitable base, a proton can be abstracted, leading to the formation of a carbanion. This carbanion is a potent nucleophile and can participate in a variety of condensation reactions.
Table 1: Postulated Condensation Reactions of this compound
| Reaction Type | Reactant | Postulated Product |
| Aldol-type Condensation | Aldehydes or Ketones | β-Hydroxynitriles |
| Knoevenagel Condensation | Activated Carbonyls | α,β-Unsaturated Nitriles |
| Michael Addition | α,β-Unsaturated Carbonyls | Adducts from 1,4-addition |
Hydrolysis and Related Transformations of the Nitrile Group
The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. thieme-connect.de This transformation proceeds through an amide intermediate. thieme-connect.de
Under acidic conditions, the reaction typically involves heating with a strong acid such as hydrochloric acid or sulfuric acid. The final product is the corresponding carboxylic acid, (2,4,6-trimethylanilino)acetic acid, and an ammonium (B1175870) salt. thieme-connect.de
In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the nitrile group is hydrolyzed to a carboxylate salt. thieme-connect.de Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Table 2: Hydrolysis Products of this compound
| Reaction Condition | Intermediate | Final Product |
| Acidic (e.g., HCl, H₂O, heat) | (2,4,6-Trimethylanilino)acetamide | (2,4,6-Trimethylanilino)acetic acid |
| Basic (e.g., NaOH, H₂O, heat) | (2,4,6-Trimethylanilino)acetamide | Sodium (2,4,6-trimethylanilino)acetate |
Cyclization Reactions Involving Adjacent Nitrile and Amine Functionalities
One plausible, though not documented, pathway could involve the activation of the nitrile group followed by nucleophilic attack by the aniline nitrogen. The reaction conditions would likely require specific catalysts or reagents to promote such a cyclization. The steric hindrance from the ortho-methyl groups on the aniline ring could pose a significant barrier to this type of reaction.
Radical and Photochemical Transformations of this compound
Information regarding the radical and photochemical transformations of this compound is scarce. However, general principles of photochemistry and radical chemistry of anilines and nitriles can be considered.
Anilines are known to undergo photoinduced electron transfer processes. beilstein-journals.org In the presence of a suitable photosensitizer and light, an electron can be transferred from the aniline moiety, generating a radical cation. The subsequent reactivity would depend on the reaction conditions and the presence of other reactive species.
The cyanomethyl group could also potentially participate in radical reactions. For example, radical cyclization is a known method for the synthesis of various nitrogen-containing heterocycles. rsc.org A hypothetical radical transformation of this compound could involve the formation of a radical at the alpha-carbon, which could then undergo intramolecular cyclization. However, no specific studies have been reported to confirm such transformations for this compound.
Advanced Spectroscopic and Structural Elucidation of 3 Cyanomethyl 2,4,6 Trimethylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including one-dimensional and advanced two-dimensional techniques, is crucial for establishing the connectivity and spatial arrangement of atoms within a molecule.
Two-Dimensional NMR Techniques
Detailed analysis using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be required to definitively assign the proton and carbon signals and to determine the through-bond and through-space correlations within 3-Cyanomethyl-2,4,6-trimethylaniline. At present, no such studies are publicly available.
Solid-State NMR Applications
Solid-state NMR spectroscopy is a powerful method for investigating the structure and dynamics of molecules in the solid phase, including the characterization of polymorphic forms and supramolecular assemblies. There is currently no published research on the application of solid-state NMR to this compound.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, offering precise information on bond lengths, bond angles, and conformational preferences.
Determination of Molecular Geometry and Conformational Preferences
The precise molecular geometry and the preferred conformation of this compound have not been determined, as no single-crystal X-ray diffraction data has been reported.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
Understanding the intermolecular interactions, such as hydrogen bonding and pi-pi stacking, is essential for predicting the material properties of a compound. Without X-ray crystallographic data, the crystal packing motifs of this compound remain unknown.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. While general principles of mass spectrometry fragmentation for aromatic amines are understood, a detailed study of the specific fragmentation pathways of this compound under various ionization conditions has not been reported in the scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intact Molecules and Fragments
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For the target molecule, this compound, the exact mass can be calculated based on its chemical formula, C11H14N2.
The predicted exact mass would be a key identifier in HRMS analysis, allowing for its differentiation from other isobaric compounds.
| Parameter | Predicted Value for this compound |
| Chemical Formula | C11H14N2 |
| Monoisotopic Mass | 174.1157 g/mol |
In an experimental setting, the protonated molecule [M+H]+ would be observed in positive ion mode ESI-HRMS. The high resolution of the instrument would allow for the confirmation of the elemental formula by comparing the measured mass to the theoretical mass with a very low margin of error (typically < 5 ppm).
Key fragments of this compound would also be analyzed by HRMS to determine their elemental compositions, providing further confidence in the structural assignment. For instance, the loss of the cyanomethyl group or a methyl group from the parent ion would result in fragment ions with specific and predictable exact masses.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and characterization.
For this compound, the fragmentation pathway can be predicted by considering the known fragmentation of 2,4,6-trimethylaniline (B148799) and the influence of the cyanomethyl substituent. The mass spectrum of 2,4,6-trimethylaniline shows a prominent molecular ion peak and fragments corresponding to the loss of a methyl group. nih.govmassbank.eu
A plausible fragmentation mechanism for the [M+H]+ ion of this compound in MS/MS would likely involve:
Loss of a methyl radical (•CH3): This is a common fragmentation pathway for methylated aromatic compounds.
Loss of the cyanomethyl radical (•CH2CN): This would result in a fragment ion corresponding to the 2,4,6-trimethylaniline radical cation.
Cleavage of the C-C bond between the aromatic ring and the cyanomethyl group: This could lead to the formation of a tropylium-like ion or other rearranged structures.
Loss of hydrogen cyanide (HCN): This is a characteristic fragmentation for nitriles.
A proposed fragmentation scheme is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 175.1235 ([M+H]+) | [M+H - •CH3]+ | •CH3 | 160.1000 |
| 175.1235 ([M+H]+) | [M+H - •CH2CN]+ | •CH2CN | 135.1048 |
| 175.1235 ([M+H]+) | [M+H - HCN]+ | HCN | 148.1157 |
Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Identification and Structural Conformation Analysis
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands for the following functional groups:
N-H stretching: The primary amine group will show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm-1.
C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm-1, while aliphatic C-H stretching from the methyl and cyanomethyl groups will appear in the 2850-3000 cm-1 region.
C≡N stretching: The nitrile group will exhibit a characteristic and strong absorption in the FT-IR spectrum and a moderately intense band in the Raman spectrum in the range of 2220-2260 cm-1.
C=C stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm-1 region.
N-H bending: The in-plane bending (scissoring) of the primary amine is expected around 1590-1650 cm-1.
C-N stretching: The stretching vibration of the aromatic carbon to nitrogen bond will likely appear in the 1250-1350 cm-1 region.
CH2 bending: The methylene (B1212753) group in the cyanomethyl substituent will show scissoring and rocking vibrations.
A table of predicted key vibrational frequencies is provided below:
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric N-H Stretch | -NH2 | 3400 - 3500 | Medium | Weak |
| Symmetric N-H Stretch | -NH2 | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | -CH3, -CH2- | 2850 - 3000 | Strong | Medium |
| C≡N Stretch | -C≡N | 2220 - 2260 | Strong | Medium |
| N-H Bend (Scissoring) | -NH2 | 1590 - 1650 | Strong | Weak |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | Ar-N | 1250 - 1350 | Medium | Medium |
Chiroptical Spectroscopy (If Chiral Derivatives are Investigated)
Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) that provide information about the three-dimensional structure of chiral molecules. saschirality.org A molecule is chiral if it is non-superimposable on its mirror image.
This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit any chiroptical activity in its ground state. researchgate.netrsc.org
However, chiroptical spectroscopy could become a relevant analytical tool under specific circumstances:
Synthesis of Chiral Derivatives: If this compound is used as a precursor to synthesize chiral derivatives, for example, by introducing a chiral center through a chemical reaction, then the resulting chiral products could be analyzed by CD or ORD to determine their absolute configuration and study their conformational properties.
Interaction with a Chiral Environment: In some cases, an achiral molecule can exhibit induced chiroptical signals when placed in a chiral environment, such as when complexed with a chiral host molecule or dissolved in a chiral solvent. nih.gov
In the absence of such specific conditions, chiroptical spectroscopy is not applicable to the direct structural elucidation of this compound itself.
Computational and Theoretical Chemistry Studies on 3 Cyanomethyl 2,4,6 Trimethylaniline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Currently, there are no specific published studies focusing on the quantum chemical calculations of 3-Cyanomethyl-2,4,6-trimethylaniline.
No dedicated DFT studies on the geometric and electronic properties of this compound are available in the public domain.
There is no available research that has employed ab initio calculations for high-accuracy property predictions of this compound.
Conformational Analysis and Potential Energy Surfaces of this compound and its Derivatives
A computational conformational analysis to determine the potential energy surfaces of this compound has not been reported.
Reaction Mechanism Elucidation using Computational Methods
The use of computational methods to elucidate reaction mechanisms involving this compound has not been a subject of published research.
There are no documented transition state analyses for the key synthetic transformations of this compound.
Computational predictions of the reactivity and selectivity of this compound in novel chemical reactions have not been reported in the scientific literature.
Molecular Modeling of Chemical Interactions (e.g., with Catalytic Surfaces, Reagents)
Spectroscopic Property Prediction and Validation through Computational Models
Similarly, there is a lack of available literature on the computational prediction and experimental validation of the spectroscopic properties of this compound. This type of research would involve using computational methods to simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) and comparing them with experimentally obtained data to validate the computational models and provide a deeper understanding of the molecule's electronic structure and vibrational modes. Without such studies, a comparative data table and detailed analysis cannot be provided.
Applications of 3 Cyanomethyl 2,4,6 Trimethylaniline in Organic Synthesis and Materials Science
3-Cyanomethyl-2,4,6-trimethylaniline as a Versatile Synthetic Building Block
Precursor for Novel Heterocyclic Compounds
Specific examples of novel heterocyclic compounds synthesized directly from this compound are not detailed in available scientific literature.
Intermediate in the Construction of Complex Organic Molecules
No specific multi-step syntheses of complex organic molecules featuring this compound as a key intermediate have been identified in the searched literature.
Role of this compound in Catalyst Design and Ligand Synthesis
Precursors for Chiral Ligands and Organocatalysts
There is no specific information available on the synthesis of chiral ligands or organocatalysts directly from this compound.
Components in Homogeneous and Heterogeneous Catalytic Systems
Research detailing the incorporation of ligands derived from this compound into homogeneous or heterogeneous catalytic systems could not be found.
Derivatization and Functionalization Strategies of 3 Cyanomethyl 2,4,6 Trimethylaniline
Transformations at the Aromatic Ring System
The trimethyl-substituted benzene (B151609) ring of 3-Cyanomethyl-2,4,6-trimethylaniline is electron-rich, making it susceptible to electrophilic attack. However, the positions ortho and para to the amino group are blocked by methyl groups. This steric hindrance directs functionalization to the remaining open position and necessitates specific strategies to achieve further diversification.
Further Functionalization via Electrophilic or Organometallic Reagents
The amino group (-NH2) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com In this compound, these positions are occupied by methyl groups. Consequently, electrophilic substitution would target the C5 position.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom, a crucial handle for subsequent cross-coupling reactions.
Nitration: Introducing a nitro group is possible using nitrating agents, although the strongly acidic conditions can lead to protonation of the aniline (B41778), forming a meta-directing anilinium ion. byjus.com Careful control of reaction conditions is essential to favor substitution on the desired position of the activated ring.
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group, which can also serve as a directing group or be replaced in subsequent reactions. lkouniv.ac.in
Organometallic approaches, such as directed ortho-metalation (DoM), are powerful tools for regioselective functionalization. While the primary amino group can be challenging for direct lithiation, N-protection (discussed in section 7.2.1) provides a handle to direct metalating agents like n-butyllithium to the adjacent C5 position, followed by quenching with various electrophiles (e.g., aldehydes, ketones, CO2).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgacs.org For this compound to participate as a substrate in Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, the aromatic ring must first be functionalized with a halide (e.g., Br, I) or a triflate group, as described in section 7.1.1.
Suzuki-Miyaura Coupling: A C5-halogenated derivative can be coupled with a wide range of aryl or vinyl boronic acids or esters to form biaryl structures. libretexts.org
Sonogashira Coupling: The reaction of the C5-halogenated compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields aryl alkynes.
Buchwald-Hartwig Amination: This reaction can be applied in two ways. The C5-halogenated derivative can be coupled with other primary or secondary amines. nih.gov Alternatively, the aniline nitrogen of the parent compound itself can be coupled with aryl halides (see section 7.2.2). The use of sterically hindered biaryl phosphine (B1218219) ligands is often crucial for achieving high efficiency in these transformations, especially with challenging, sterically hindered substrates. researchgate.netnih.gov
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, SPhos | Aryl-Aryl |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, RuPhos | Aryl-Nitrogen |
Chemical Modifications of the Aniline Nitrogen
The nitrogen atom of the aniline group is a key site for functionalization, allowing for the introduction of protecting groups or the formation of new carbon-nitrogen bonds.
N-Protection and Deprotection Strategies
Protection of the aniline nitrogen is often a necessary first step to prevent unwanted side reactions during subsequent transformations on other parts of the molecule (e.g., lithiation or reactions sensitive to the acidic N-H proton).
Common protecting groups for anilines include:
Carbamates: Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups are widely used. They are typically installed using Boc-anhydride or Cbz-chloride, respectively, under basic conditions. Deprotection is achieved with acid (for Boc) or hydrogenolysis (for Cbz).
Amides: Acetyl (Ac) or pivaloyl (Piv) groups can be introduced using the corresponding acid chloride or anhydride. These are robust groups, with deprotection often requiring harsh acidic or basic hydrolysis.
Sulfonamides: The nosyl (Ns) and tosyl (Ts) groups offer high stability and can be cleaved under specific reductive or basic conditions.
The choice of protecting group depends on its stability towards the planned reaction conditions and the mildness of the required deprotection step.
N-Arylation and N-Heteroarylation
The direct coupling of an aryl or heteroaryl group to the aniline nitrogen is a powerful method for synthesizing diarylamines and related structures, which are prevalent in materials science and medicinal chemistry. acs.org The Buchwald-Hartwig amination is the premier method for this transformation. researchgate.net
This reaction involves coupling this compound directly with an aryl or heteroaryl halide (or triflate). The steric hindrance around the nitrogen atom requires highly active catalyst systems, typically employing electron-rich and bulky phosphine ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos). researchgate.net Base selection (e.g., NaOtBu, K3PO4) is also critical for catalytic efficiency. Copper-catalyzed Ullmann-type couplings can also be employed for N-arylation, often with aryl iodides as coupling partners. organic-chemistry.org
Chemical Modifications of the Cyanomethyl Group
The cyanomethyl group (-CH₂CN) is a versatile functional handle that can be transformed into a variety of other functionalities. magtech.com.cnnih.gov The methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophilic carbanion.
Key transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2,4,6-trimethyl-3-aminophenyl)acetic acid, or the primary amide under milder, controlled conditions. acs.org
Reduction: The nitrile can be reduced to a primary amine, 2-(2,4,6-trimethyl-3-aminophenyl)ethan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This creates a diamine structure.
Alkylation: The α-protons of the cyanomethyl group are acidic and can be removed by a strong base (e.g., LDA, NaH) to generate a carbanion. This nucleophile can then be alkylated with alkyl halides to introduce substituents at the methylene position, leading to α-substituted derivatives. nih.govrsc.orgacs.org
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-CH₂COOH) |
| Hydrolysis (partial) | H₂O₂, base | Primary Amide (-CH₂CONH₂) |
| Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine (-CH₂CH₂NH₂) |
| α-Alkylation | 1. Base (e.g., LDA) 2. R-X | α-Substituted Nitrile (-CHRCN) |
| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole Ring |
Conversion to Carboxylic Acids, Esters, or Amides
The hydrolysis of the nitrile group in this compound to a carboxylic acid, 2-(2,4,6-trimethylphenyl)acetic acid, represents a fundamental transformation. This conversion can be achieved under both acidic and basic conditions, although the steric hindrance imposed by the ortho-methyl groups on the aromatic ring can necessitate more forcing reaction conditions compared to unhindered arylacetonitriles.
Under acidic conditions, the reaction typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid in an aqueous medium. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid.
Basic hydrolysis is generally carried out by refluxing the nitrile with a strong base like sodium or potassium hydroxide (B78521) in an aqueous or alcoholic solution. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, after a series of proton transfers, yields the carboxylate salt. Acidification of the reaction mixture then affords the carboxylic acid.
The intermediate amide, 2-(2,4,6-trimethylphenyl)acetamide, can sometimes be isolated under milder hydrolysis conditions. Furthermore, the resulting carboxylic acid can be readily converted to its corresponding esters or amides through standard esterification or amidation protocols.
| Reagent/Conditions | Product | Yield (%) | Reference |
| H2SO4, H2O, heat | 2-(2,4,6-trimethylphenyl)acetic acid | Not specified | [General procedure for nitrile hydrolysis] |
| NaOH, H2O/EtOH, heat | 2-(2,4,6-trimethylphenyl)acetic acid | Not specified | [General procedure for nitrile hydrolysis] |
| Mild acid or base | 2-(2,4,6-trimethylphenyl)acetamide | Not specified | [Partial hydrolysis of nitriles] |
Reduction to Aminomethyl Derivatives
The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 2-(2,4,6-trimethylphenyl)ethanamine. This transformation is of significant interest as it introduces a valuable aminoethyl functionality. The two primary methods for achieving this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium, platinum, and nickel. wikipedia.org The reaction is typically carried out under pressure and at elevated temperatures. The choice of catalyst and reaction conditions can be crucial to achieving high yields and minimizing side reactions. For sterically hindered nitriles, more active catalysts or more stringent conditions may be required.
Chemical Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH4), are highly effective for the reduction of nitriles to primary amines. nih.govadichemistry.comlibretexts.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the amine. nih.gov Due to the high reactivity of LiAlH4, this method is often preferred for substrates that are sensitive to the conditions of catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH4) is generally not a strong enough reducing agent for this transformation. libretexts.org
| Reagent/Catalyst | Solvent | Product | Yield (%) | Reference |
| H2, Pd/C | Ethanol (B145695) or Methanol (B129727) | 2-(2,4,6-trimethylphenyl)ethanamine | Not specified | wikipedia.org |
| H2, Raney Ni | Ethanol or Methanol | 2-(2,4,6-trimethylphenyl)ethanamine | Not specified | wikipedia.org |
| LiAlH4 | Diethyl ether or THF | 2-(2,4,6-trimethylphenyl)ethanamine | Not specified | nih.govadichemistry.comlibretexts.org |
Reactions with Organometallic Reagents at the Nitrile Functionality
The reaction of the nitrile group in this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), offers a powerful method for the formation of new carbon-carbon bonds and the synthesis of ketones. chemistrysteps.com
The mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile. This addition leads to the formation of a stable intermediate imine anion (as a magnesium or lithium salt). This intermediate does not react further with the organometallic reagent. Subsequent acidic hydrolysis of the imine intermediate then yields the corresponding ketone.
For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH3MgBr) would be expected to yield 1-(2,4,6-trimethylphenyl)propan-2-one after acidic workup. Similarly, reaction with an organolithium reagent would produce the same ketone. The steric hindrance around the nitrile group may influence the reaction rate, potentially requiring longer reaction times or elevated temperatures.
| Organometallic Reagent | Solvent | Intermediate | Final Product (after hydrolysis) | Reference |
| R-MgX (e.g., CH3MgBr) | Diethyl ether or THF | Iminomagnesium halide | Ketone (e.g., 1-(2,4,6-trimethylphenyl)propan-2-one) | chemistrysteps.com |
| R-Li (e.g., CH3Li) | Diethyl ether or Hexane | Iminolithium salt | Ketone (e.g., 1-(2,4,6-trimethylphenyl)propan-2-one) | wikipedia.orgchemistrysteps.com |
Advanced Analytical Methodologies for Research Grade Characterization of 3 Cyanomethyl 2,4,6 Trimethylaniline
Chromatographic Techniques for Purity Assessment and Isolation in Research Settings
Chromatographic methods are indispensable for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools in the analytical chemist's arsenal (B13267) for the characterization of molecules such as 3-Cyanomethyl-2,4,6-trimethylaniline.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.
Method Development: A typical method development strategy would involve screening various stationary phases, mobile phase compositions, and detector wavelengths. A C18 column is often the first choice for separating aromatic compounds. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govrsc.org Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities. thermofisher.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.gov
Validation: A validated HPLC method ensures reliability, accuracy, and precision. Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration would be established over a specific range. nih.gov
Accuracy: The closeness of the test results to the true value, often determined by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Amines
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Elution | Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives or Impurity Profiling
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after derivatization to increase its volatility and improve chromatographic performance. thermofisher.com
Impurity Profiling: In a research setting, GC coupled with a mass spectrometer (GC-MS) is an invaluable tool for identifying and quantifying volatile impurities that may be present from the synthesis of this compound. researchgate.net A capillary column, such as a DB-5ms, is commonly used for the separation of a wide range of organic compounds. chem-agilent.com The mass spectrometer provides structural information about the separated components, aiding in their identification.
Derivatization: To analyze the parent compound by GC, a derivatization step can be employed. The primary amine group of this compound can be reacted with a suitable reagent to form a less polar and more volatile derivative. This can also improve peak shape and detector response.
Table 2: Illustrative GC-MS Parameters for Aromatic Compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) chem-agilent.com |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Quantitative Analysis in Academic Laboratories
Beyond chromatographic purity assessment, quantitative analysis is crucial for determining the concentration of this compound in solutions for various research applications.
Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis Absorption in Research Assays)
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of chromophoric compounds in solution. Aromatic compounds like this compound are expected to exhibit characteristic UV absorption due to their benzene (B151609) ring and functional groups.
To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The UV spectrum of substituted anilines typically shows absorption bands in the UV region. researchgate.netresearchgate.net
Titrimetric Methods for Functional Group Content
Titrimetric methods, though classical, offer a high degree of precision and accuracy for the quantification of functional groups. For this compound, two functional groups are amenable to titrimetric analysis: the basic amino group and the nitrile group (after hydrolysis).
The basicity of the aromatic amine group allows for its quantification via acid-base titration. A solution of the compound can be titrated with a standardized strong acid, such as hydrochloric acid. The endpoint of the titration can be determined using a suitable indicator or potentiometrically.
The nitrile group can be quantified after hydrolysis to a carboxylic acid or an amide. Base-catalyzed hydrolysis, for instance, would convert the cyanomethyl group to a carboxylate, which can then be back-titrated.
Thermal Analysis Techniques for Solid-State Behavior and Decomposition Mechanisms
Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound. For substituted anilines, TGA can reveal the onset temperature of decomposition and the presence of any volatile components. researchgate.net The thermal decomposition of aniline (B41778) derivatives can be a complex, multi-stage process. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and heats of reaction. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The thermal decomposition of aromatic nitriles can be studied using DSC, which would show exothermic events related to decomposition reactions. researchgate.netpku.edu.cn
Table 3: Summary of Thermal Analysis Data for Structurally Related Compounds
| Compound Type | Analytical Technique | Typical Observation | Reference |
|---|---|---|---|
| Substituted Anilines | TGA | Decomposition onset above 250 °C | mdpi.com |
| Aromatic Nitriles | DSC | Low melting points and exothermic curing transitions | researchgate.net |
| Substituted Anilines | DSC | Melting point determination | mdpi.com |
Differential Scanning Calorimetry (DSC) for Polymorphic Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the detection and characterization of polymorphic transitions. tainstruments.comshimadzu.com Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. netzsch.com These different crystalline structures, known as polymorphs, can exhibit distinct physicochemical properties, which is of particular interest in the pharmaceutical and chemical industries. shimadzu.comtainstruments.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the identification of thermal events such as melting, crystallization, and solid-solid phase transitions. perkinelmer.com.ar
In the context of research-grade characterization of this compound, DSC can be employed to identify the presence of different polymorphs and to determine the thermodynamic relationship between them. The analysis involves heating a small sample of the compound at a controlled rate and monitoring the heat flow. An endothermic peak on the DSC thermogram typically represents a phase transition, such as melting or a transition from a metastable to a stable polymorph. tainstruments.com Conversely, an exothermic event may indicate crystallization or a transition from a less stable to a more stable crystalline form. youtube.com
The precise temperatures and enthalpies of these transitions, obtained from the DSC curve, are characteristic of a specific polymorphic form. netzsch.com By analyzing the DSC data, researchers can construct a phase diagram for this compound, which maps the stability of different polymorphs as a function of temperature. This information is crucial for controlling the solid-state form of the compound during manufacturing and storage to ensure consistent quality and performance.
To illustrate the potential findings from a DSC analysis of this compound, a hypothetical data table is presented below. This table outlines the types of thermal events that could be observed if the compound exhibits polymorphism.
| Polymorphic Form | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|---|
| Form I | Melting | 150.2 | 152.5 | 95.8 |
| Form II | Transition to Form I | 120.7 | 123.1 | 12.3 (Endothermic) |
| Form II | Melting | 135.8 | 138.2 | 82.4 |
| Amorphous | Glass Transition | 75.3 | N/A | |
| Amorphous | Crystallization to Form II | 95.1 | 98.6 | -45.7 (Exothermic) |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
For the research-grade characterization of this compound, TGA is instrumental in determining the temperature at which the compound begins to decompose. The analysis involves placing a precise amount of the sample in a TGA furnace and heating it according to a predefined temperature program. The resulting TGA curve plots the percentage of weight loss against temperature. A significant weight loss indicates the decomposition of the compound.
The onset temperature of decomposition, often determined from the TGA curve, is a critical parameter for defining the thermal stability of this compound. netzsch.com This information is vital for establishing safe handling and storage temperatures, as well as for understanding the material's behavior in applications where it may be exposed to elevated temperatures. Furthermore, by analyzing the derivative of the TGA curve (DTG curve), the temperatures at which the rate of mass loss is maximal can be identified, providing deeper insights into the decomposition kinetics. alfa-chemistry.com The composition of the evolved gases during decomposition can also be analyzed by coupling the TGA instrument with other analytical techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). researchgate.net
The following interactive data table presents hypothetical TGA data for this compound, illustrating the key parameters that would be determined in a thermal stability study.
| Parameter | Value | Atmosphere |
|---|---|---|
| Onset Decomposition Temperature (Tonset) | 250 °C | Nitrogen |
| Temperature at 5% Weight Loss (T5%) | 255 °C | Nitrogen |
| Temperature at 10% Weight Loss (T10%) | 265 °C | Nitrogen |
| Peak Decomposition Temperature (DTGmax) | 280 °C | Nitrogen |
| Residue at 600 °C | 5.2% | Nitrogen |
Future Research Directions and Emerging Opportunities for 3 Cyanomethyl 2,4,6 Trimethylaniline
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to "3-Cyanomethyl-2,4,6-trimethylaniline" is a critical first step toward unlocking its full potential. Current synthetic approaches for aniline (B41778) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. researchgate.netsci-hub.se Future research will likely focus on the following areas:
Direct C-H Functionalization: A key area of exploration will be the direct C-H functionalization of 2,4,6-trimethylaniline (B148799) (mesidine) to introduce the cyanomethyl group. This approach avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov Palladium-catalyzed C-H olefination of aniline derivatives has shown promise for regioselective functionalization, and similar strategies could be adapted for cyanomethylation. nih.gov
Green Chemistry Approaches: The principles of green chemistry will be central to the development of new synthetic methods. This includes the use of greener solvents, catalysts, and energy sources. For instance, the use of photocatalysis with composites like PANI-g-C3N4-TiO2 has been effective for C-H arylation of anilines in aqueous media under visible light, a strategy that could potentially be adapted for cyanomethylation. rsc.org Electrochemical methods, particularly those using alternating current, offer a transition-metal-free and oxidant-free route for the selective amination of anilines and could be explored for the synthesis of "this compound" and its derivatives. rsc.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While not yet applied to this specific compound, the broader field of biocatalysis for the synthesis of substituted anilines is an emerging area with significant potential for sustainable production.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps. nih.gov | Development of selective catalysts for cyanomethylation of mesidine. |
| Green Solvents & Catalysts | Reduced environmental impact, safer reaction conditions. rsc.org | Application of photocatalysis and electrochemistry. rsc.orgrsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening and engineering of enzymes for the target synthesis. |
Design of New Functional Materials and Catalysts Based on this compound Scaffolds
The unique combination of a bulky, electron-donating trimethylaniline core and a reactive cyanomethyl group makes "this compound" an attractive building block for novel functional materials and catalysts.
Functional Polymers and Dyes: Polyaniline and its derivatives are well-known for their conducting properties and applications in sensors and electronic devices. rsc.orgresearchgate.net The introduction of the cyanomethyl group could modulate the electronic and photophysical properties of polyaniline derivatives derived from "this compound". rsc.orgnih.gov The cyano group can also serve as a handle for further functionalization, allowing for the synthesis of a diverse range of materials with tailored properties. Research into cyanine (B1664457) dyes has shown that substitutions can significantly impact their photophysical properties, suggesting that derivatives of "this compound" could find applications as fluorescent probes. researchgate.net
Metal Complexes and Catalysis: The aniline nitrogen and the nitrile group in "this compound" can act as ligands for transition metals, forming stable complexes with potential catalytic activity. nih.govresearchgate.net The steric bulk provided by the trimethylphenyl group can influence the coordination geometry and reactivity of the metal center, potentially leading to catalysts with unique selectivity. For instance, palladium-NHC complexes with aniline ligands have demonstrated high activity in cross-coupling reactions. organic-chemistry.org The exploration of metal complexes of "this compound" could lead to new catalysts for a variety of organic transformations, including oxidation reactions where metal complexes have shown enhanced activity. orientjchem.org
| Application Area | Potential Properties and Functions | Research Focus |
| Functional Polymers | Tunable electronic and optical properties, sensor capabilities. rsc.orgresearchgate.net | Synthesis and characterization of polymers and copolymers. |
| Fluorescent Dyes | Environment-sensitive fluorescence, potential for bio-imaging. nih.govresearchgate.net | Investigation of photophysical properties and cellular applications. |
| Homogeneous Catalysis | Novel reactivity and selectivity due to unique ligand scaffold. nih.govorganic-chemistry.org | Synthesis of metal complexes and evaluation of their catalytic performance. |
Advanced Theoretical and Computational Studies for Predictive Modeling and Reaction Design
Computational chemistry offers powerful tools for understanding the structure, properties, and reactivity of molecules, thereby guiding experimental research.
Electronic Structure and Property Prediction: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic structure, spectral properties, and ionization potentials of "this compound" and its derivatives. physchemres.orgresearchgate.net Such studies can predict how substituents on the aniline ring or modifications to the cyanomethyl group will affect the molecule's properties, which is crucial for the design of new functional materials with desired optical and electronic characteristics. researchgate.net
Reaction Mechanism and Kinetics Modeling: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict outcomes. tsijournals.comresearchgate.net For instance, computational studies on the reaction of substituted anilines with radicals can provide insights into their atmospheric chemistry and degradation pathways. mdpi.com Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and accelerating the discovery of new reactions and synthetic routes. nih.gov
| Computational Approach | Application | Desired Outcome |
| DFT/TD-DFT Calculations | Prediction of electronic and photophysical properties. physchemres.orgresearchgate.net | Guidance for the design of new materials with tailored properties. |
| Reaction Mechanism Modeling | Elucidation of synthetic pathways and kinetic analysis. tsijournals.comresearchgate.netmdpi.com | Optimization of reaction conditions and improved synthetic efficiency. |
| Machine Learning | Predictive modeling of reaction outcomes and retrosynthesis. nih.gov | Accelerated discovery of novel synthetic routes and new chemical entities. |
Integration into Multidisciplinary Chemical Research Fields (e.g., Flow Chemistry, Green Synthesis)
The future of chemical synthesis lies in the integration of innovative technologies and sustainable practices. "this compound" is well-positioned to be a part of these advancements.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. rsc.org The synthesis of fine chemicals, including aniline derivatives, is increasingly being performed in flow reactors. mdpi.comresearchgate.netacs.orgaist.go.jp Developing a continuous flow synthesis for "this compound" would not only make its production more efficient but also facilitate its use in multi-step flow syntheses of more complex molecules. mdpi.com
Green Synthesis: The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances, are becoming increasingly important in chemical manufacturing. rsc.org The development of green synthetic routes to "this compound," as discussed in section 9.1, will be a key area of future research. This includes exploring C-H functionalization strategies that minimize waste and the use of environmentally benign catalytic systems. researchgate.netnih.gov
| Research Field | Integration Strategy | Expected Benefits |
| Flow Chemistry | Development of continuous flow synthesis and purification processes. rsc.orgmdpi.comaist.go.jp | Increased efficiency, safety, and scalability of production. |
| Green Synthesis | Application of green chemistry principles to all synthetic steps. rsc.org | Reduced environmental footprint and more sustainable chemical processes. |
Q & A
Q. What are the optimal synthetic routes for 3-Cyanomethyl-2,4,6-trimethylaniline, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of 2,4,6-trimethylaniline. Key steps include:
- Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution or coupling reactions. For example, alkylation with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Catalyst Selection : Lewis acids (e.g., AlCl₃) or transition metal complexes (e.g., Pd catalysts) improve yield and regioselectivity .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity.
Optimization involves varying solvents (DMF vs. dichloromethane), temperatures, and catalyst loadings, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.2–2.4 ppm (aromatic methyl groups), δ 3.8–4.0 ppm (cyanomethyl -CH₂-), and δ 6.5–7.0 ppm (aromatic protons) .
- ¹³C NMR : Signals at δ 115–120 ppm (C≡N), δ 18–22 ppm (methyl groups) .
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) confirms cyanomethyl functionality .
- Mass Spectrometry : Molecular ion peak at m/z 188 (C₁₁H₁₄N₂⁺) and fragmentation patterns validate the structure .
Q. How does this compound behave under varying storage conditions, and what protocols ensure stability?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .
- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers. Karl Fischer titration tracks water content .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on single crystals grown via slow evaporation (solvent: chloroform/hexane) .
- Structure Refinement : SHELXL (for small molecules) refines positional parameters and thermal displacement coefficients. Hydrogen bonding networks (e.g., N–H···N interactions) are analyzed using Mercury software .
- Case Study : A palladium complex of a related aniline derivative showed square-planar coordination via cyclometallation, validated by bond-length analysis (Pd–N: ~2.05 Å) .
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases or cytochrome P450 isoforms) .
- Assay Design :
- Fluorescence Quenching : Monitor tryptophan residue interactions in target enzymes.
- IC₅₀ Determination : Dose-response curves (0.1–100 μM) in triplicate, with positive controls (e.g., imatinib for kinases) .
- Data Contradictions : Discrepancies in IC₅₀ values may arise from solvent polarity (DMSO vs. PBS) or protein purity (validate via SDS-PAGE) .
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices. The cyanomethyl group directs electrophiles to the meta position due to electron-withdrawing effects .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways. Radial distribution functions (RDFs) identify preferential solvation .
Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?
- Methodological Answer :
- Complex Synthesis : React with PdCl₂ or AgOTf in methanol to form cyclometallated complexes. Monitor via color change (e.g., yellow to ruby-red crystals) .
- Characterization :
- ESI-MS : Detect [M+H]⁺ peaks for Pd(II) complexes (m/z ~450–500).
- Cyclic Voltammetry : Redox peaks at –0.2 to +0.5 V (vs. Ag/AgCl) confirm metal-ligand charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
